molecular formula C14H17BBrNO3 B7955490 7-Bromo-2-methyl-1,3-benzoxazole-4-boronic acid, pinacol ester

7-Bromo-2-methyl-1,3-benzoxazole-4-boronic acid, pinacol ester

Cat. No.: B7955490
M. Wt: 338.01 g/mol
InChI Key: QYOQVUVSNVGLJU-UHFFFAOYSA-N
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Description

7-Bromo-2-methyl-1,3-benzoxazole-4-boronic acid, pinacol ester is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid ester group, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The compound’s structure includes a bromine atom, a methyl group, and a benzoxazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-methyl-1,3-benzoxazole-4-boronic acid, pinacol ester typically involves the reaction of 7-bromo-2-methyl-1,3-benzoxazole with a boronic acid derivative. One common method is the palladium-catalyzed borylation of the aryl halide using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-methyl-1,3-benzoxazole-4-boronic acid, pinacol ester undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidation products.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Such as Pd(PPh3)4 or Pd(OAc)2.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

    Oxidizing Agents: Hydrogen peroxide, sodium periodate.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Acids: Formed through oxidation of the boronic ester group.

    Substituted Benzoxazoles: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 7-Bromo-2-methyl-1,3-benzoxazole-4-boronic acid, pinacol ester is widely used as a building block in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds through Suzuki-Miyaura coupling makes it invaluable in the construction of biaryl compounds, which are common in pharmaceuticals and agrochemicals.

Biology and Medicine

The compound is also explored for its potential biological activities. Boronic acid derivatives are known to inhibit proteases and other enzymes, making them candidates for drug development. Research is ongoing to explore its efficacy in targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and electronic devices. Its unique chemical properties allow for the creation of materials with specific functionalities.

Mechanism of Action

The mechanism of action of 7-Bromo-2-methyl-1,3-benzoxazole-4-boronic acid, pinacol ester primarily involves its role as a reagent in organic synthesis. In Suzuki-Miyaura coupling, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Similar in structure but contains a thiadiazole ring instead of a benzoxazole ring.

    7-Bromo-2,1,3-benzothiadiazole-4-carbaldehyde: Another similar compound with a thiadiazole ring and a formyl group.

Uniqueness

7-Bromo-2-methyl-1,3-benzoxazole-4-boronic acid, pinacol ester is unique due to its combination of a boronic ester group and a benzoxazole ring. This combination provides distinct reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to participate in Suzuki-Miyaura coupling and other reactions under mild conditions sets it apart from other similar compounds.

Properties

IUPAC Name

7-bromo-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BBrNO3/c1-8-17-11-9(6-7-10(16)12(11)18-8)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOQVUVSNVGLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)Br)OC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BBrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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